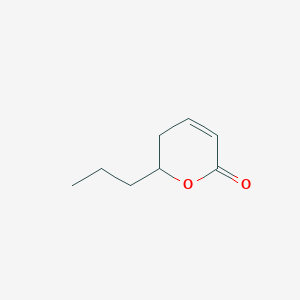

6-Propyl-5,6-dihydro-2H-pyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-4-7-5-3-6-8(9)10-7/h3,6-7H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFLYUGDQAHVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553091 | |

| Record name | 6-Propyl-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16400-69-4 | |

| Record name | 6-Propyl-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-propyl-5,6-dihydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies of 6 Propyl 5,6 Dihydro 2h Pyran 2 One Reactivity

Ring-Opening Reactions of Lactones

The opening of the lactone ring is a characteristic reaction of 6-propyl-5,6-dihydro-2H-pyran-2-one and other related lactones. This process can be initiated by various reagents and conditions, proceeding through several possible mechanistic pathways.

Analysis of Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction type for esters, including cyclic esters like lactones. libretexts.org The mechanism generally proceeds through a two-step addition-elimination process. masterorganicchemistry.com

Under Acidic Conditions : The reaction is catalyzed by protonation of the carbonyl oxygen. byjus.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. openochem.orgbyjus.com Following the nucleophilic attack and formation of a tetrahedral intermediate, a proton transfer occurs, and the ring is opened by the elimination of the leaving group. byjus.com

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is influenced by the polarity of the acyl compound. libretexts.org More strongly polarized compounds are more reactive. libretexts.org

Investigation of SN2 Pathways in Lactone Ring Opening

While nucleophilic acyl substitution is the predominant mechanism, the possibility of an S(_N)2 pathway in lactone ring-opening exists, particularly with certain nucleophiles and lactone structures. An S(_N)2 reaction involves a single-step backside attack by the nucleophile on the carbon atom attached to the ring oxygen, leading to inversion of stereochemistry at that center. libretexts.org This is mechanistically distinct from the two-step nucleophilic acyl substitution that proceeds through a tetrahedral intermediate. libretexts.org For instance, enantiomerically enriched β-lactones have been shown to undergo efficient S(_N)2 ring-opening with copper-modified alkyl Grignard reagents. nih.gov

Interactions of Frustrated Lewis Pairs with Lactone Rings

Frustrated Lewis pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct. rsc.orgwikipedia.org This "unquenched" reactivity allows them to activate a variety of small molecules. rsc.orgnih.gov When reacting with lactones like δ-valerolactone, a close analog of this compound, FLPs can effect ring-opening. rsc.org

The mechanism is thought to involve the Lewis acid activating the C-O bond of the lactone, which prompts an attack by the Lewis base. rsc.org This results in the formation of zwitterionic species. rsc.org For example, the reaction of δ-valerolactone with FLPs derived from B(C₆F₅)₃ and various phosphine (B1218219) or nitrogen bases leads to ring-opened zwitterionic products. rsc.org This reactivity provides a unique, metal-free method for lactone activation.

Kinetic Analysis of Cyclization and Cycloreversion Processes in Lactone Derivatives

The formation of lactones from hydroxy acids (cyclization) and the reverse reaction (ring-opening) are equilibrium processes. The favorability of forming a lactone ring is dependent on its size. youtube.com Five, six, and seven-membered rings are generally the most favorable to form. youtube.com The formation of δ-lactones, which are six-membered rings, is generally a favorable process. youtube.com

Kinetic studies of lactonization are crucial for understanding the factors that control the rate and selectivity of these reactions. For example, in the synthesis of peloruside A, a diastereoselective lactonization was a key step, with tetramethylguanidine used to promote the cyclization with high diastereoselectivity. nih.gov The rate of cyclization can be influenced by factors such as the catalyst used and the structure of the starting hydroxy acid. nih.gov Conversely, the propensity of a lactone to undergo ring-opening can be estimated by studying its equilibrium with the corresponding ring-opened methyl ester/alcohol in the presence of an acid catalyst. nih.gov

Hydrolysis and Aminolysis Mechanisms of Dihydropyranones

Hydrolysis and aminolysis are specific examples of nucleophilic acyl substitution reactions of this compound.

Hydrolysis : This reaction involves the cleavage of the ester bond by water, typically under acidic or basic catalysis, to yield the corresponding hydroxy carboxylic acid. The mechanism follows the general principles of nucleophilic acyl substitution. youtube.comyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group for attack by water. youtube.comyoutube.com Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon.

Aminolysis : This reaction involves the ring-opening of the lactone by an amine. The nitrogen of the amine acts as the nucleophile, attacking the carbonyl carbon. youtube.com This leads to the formation of an amide. In acid-catalyzed aminolysis, the amine product is protonated under the acidic conditions, which can render the reaction irreversible as the protonated amine is no longer nucleophilic. youtube.com

Polymerization Mechanisms: Ring-Opening Polymerization of Lactones

Ring-opening polymerization (ROP) is a significant reaction of lactones, leading to the formation of aliphatic polyesters. rsc.orgtandfonline.com this compound, as a substituted δ-lactone, can undergo ROP, although the thermodynamics can be challenging. rsc.orgrsc.org The polymerizability of a lactone is primarily governed by its ring strain, which is influenced by ring size and substituents. rsc.org

The ROP of δ-lactones can be initiated by various catalytic systems, including organocatalysts, alkali metals, and metal complexes. rsc.orgrsc.org The presence of substituents on the six-membered ring can disfavor the entropy of polymerization, leading to a lower ceiling temperature and higher equilibrium monomer concentration. rsc.org

Different mechanistic pathways for ROP exist:

Anionic ROP : Initiated by strong bases like alkoxides.

Cationic ROP : Initiated by strong acids, where the lactone is activated by protonation.

Coordination-Insertion ROP : This is a common mechanism using metal-based catalysts, such as those based on tin, aluminum, or rare-earth metals. Cationic niobium(V) and tantalum(V) ethoxide complexes have been shown to initiate the ROP of δ-valerolactone. acs.org The initiation is believed to occur via intramolecular nucleophilic attack on the coordinated lactone by an adjacent alkoxide group. acs.org Silicon-based Lewis acids have also been reported as effective catalysts for the ROP of δ-valerolactone. researchgate.net

Enzymatic ROP : Lipases have been used to catalyze the ROP of alkyl-substituted δ-lactones, offering a greener alternative under milder conditions. rsc.org

The choice of catalyst and reaction conditions is crucial for controlling the polymerization, including the molecular weight and dispersity of the resulting polyester. rsc.org

Electrophilic and Nucleophilic Reactions at the Dihydropyranone Core

The chemical behavior of the this compound core is dictated by the interplay of its constituent functional groups, rendering it susceptible to both electrophilic and nucleophilic attacks. The dihydropyranone ring possesses electrophilic sites at the carbonyl carbon (C-2) and the β-carbon (C-4) of the α,β-unsaturated lactone, as well as a nucleophilic center at the α-carbon (C-5). researchgate.net

Nucleophilic reactions can proceed via several pathways. One common reaction involves the ring-opening of the pyran nucleus by various nucleophiles. researchgate.net Reagents such as amines, hydrazines, and hydroxylamine (B1172632) hydrochloride can attack the electrophilic carbonyl carbon, leading to the formation of acyclic derivatives. researchgate.net For instance, the reaction with amines can result in the formation of the corresponding amides. The reactivity in these transformations is influenced by the nature of the nucleophile; for example, aliphatic amines have been shown to react with similar furo[3,2-b]pyran-2-ones to yield enamines, while reactions with dinucleophiles like hydrazines can lead to recyclization products such as pyrazol-3-ones. beilstein-journals.org

Another key nucleophilic reaction is the conjugate or Michael addition, where a nucleophile adds to the C-4 position of the dihydropyranone ring. An example of this is the enantioselective conjugate addition of Grignard reagents to 5,6-dihydro-2H-pyran-2-one, which can be catalyzed by a chiral phosphine-copper iodide complex. sigmaaldrich.com

Electrophilic reactions, conversely, target the electron-rich double bond of the dihydropyranone ring. These reactions can include halogenation, hydrohalogenation, and epoxidation. The regioselectivity and stereoselectivity of these additions are influenced by the electronic effects of the adjacent ester group and the steric hindrance provided by the C-6 propyl group.

Table 1: Regioselectivity in Nucleophilic and Electrophilic Reactions of a Dihydropyranone Core

| Reaction Type | Reagent Example | Target Site | General Product Type |

| Nucleophilic Acyl Substitution | Amines | Carbonyl Carbon (C-2) | Ring-opened amides |

| Michael Addition | Grignard Reagents | β-Carbon (C-4) | Conjugate adducts |

| Electrophilic Addition | Halogens (e.g., Br₂) | C=C Double Bond | Dihalo-derivatives |

Radical Transformations and their Impact on Dihydropyranone Chemistry

Radical reactions provide an alternative and powerful method for the functionalization of the this compound framework. A notable example of a radical reaction involving a similar dihydropyranone system is the allylic bromination at the C-4 position. orgsyn.org

In a procedure for the synthesis of 2H-pyran-2-one from 5,6-dihydro-2H-pyran-2-one, N-bromosuccinimide (NBS) is used as a brominating agent in the presence of benzoyl peroxide, a radical initiator. orgsyn.org The reaction is typically carried out in a nonpolar solvent like carbon tetrachloride under reflux conditions. orgsyn.org This process proceeds through a radical chain mechanism, where the benzoyl peroxide initiates the formation of a bromine radical from NBS. This radical then abstracts a hydrogen atom from the allylic C-4 position of the dihydropyranone ring, generating a resonance-stabilized allylic radical. This radical intermediate then reacts with another molecule of NBS to form the 4-bromo-5,6-dihydro-2H-pyran-2-one and a new succinimidyl radical, which continues the chain reaction.

The resulting 4-bromo derivative is a versatile intermediate that can undergo subsequent dehydrobromination to yield the corresponding α-pyrone. orgsyn.org This two-step sequence of radical allylic bromination followed by elimination is a common strategy for introducing unsaturation into cyclic systems. The conditions for these radical transformations, such as the choice of initiator and solvent, can significantly impact the efficiency and selectivity of the reaction.

Table 2: Key Reagents in the Radical Bromination of a Dihydropyranone

| Reagent | Role |

| 5,6-Dihydro-2H-pyran-2-one | Substrate |

| N-Bromosuccinimide (NBS) | Brominating Agent |

| Benzoyl Peroxide | Radical Initiator |

| Carbon Tetrachloride | Solvent |

Advanced Spectroscopic and Structural Elucidation Techniques for Dihydropyranone Compounds

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. pressbooks.pubnih.gov For a dihydropyranone such as 6-Propyl-5,6-dihydro-2H-pyran-2-one, the IR spectrum provides definitive evidence for its key structural features, particularly the α,β-unsaturated δ-lactone ring.

The most prominent and diagnostic absorption band in the IR spectrum of a 5,6-dihydropyran-2-one is the carbonyl (C=O) stretching vibration. pressbooks.pub Due to the six-membered ring structure and the ester nature of the lactone, this band typically appears as a strong and sharp peak. For δ-lactones, this absorption is generally observed in the range of 1730–1770 cm⁻¹. researchgate.net The conjugation of the double bond with the carbonyl group in α,β-unsaturated lactones can sometimes lead to a splitting of the carbonyl band due to Fermi resonance. researchgate.net

Another key feature is the C-O stretching vibrations within the lactone ring, which are expected to show peaks in the 1000–1300 cm⁻¹ region. researchgate.net The presence of a C=C double bond within the ring is characterized by a stretching vibration band around 1600–1650 cm⁻¹. Additionally, the C-H stretching vibrations of the propyl group and the dihydropyran ring will appear in the 2800–3000 cm⁻¹ region. pressbooks.pub

Table 1: Characteristic IR Absorption Bands for Dihydropyranone Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1730 - 1770 | Strong |

| Alkene (C=C) | Stretch | 1600 - 1650 | Medium |

| Ester C-O | Stretch | 1000 - 1300 | Medium to Strong |

| Alkane C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Alkene =C-H | Stretch | 3000 - 3100 | Medium |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute configuration. researchgate.net For chiral dihydropyranone compounds, single-crystal X-ray diffraction is the gold standard for establishing the stereochemistry at the chiral centers.

The application of X-ray crystallography to a related compound, (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one, isolated from Pestalotiopsis sp., illustrates the detailed structural insights that can be obtained. researchgate.net The analysis revealed that the pyran-2-one ring adopts a half-chair conformation. This non-planar conformation is a common feature of such six-membered ring systems. The study also provided precise crystallographic data, which is crucial for understanding the molecule's packing in the crystal lattice and its intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Representative Crystallographic Data for a 6-Substituted 5,6-Dihydropyran-2-one Derivative

| Parameter | Value | Reference |

| Compound | (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one | researchgate.net |

| Chemical Formula | C₁₁H₁₈O₅ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 5.0375 (3) | researchgate.net |

| b (Å) | 11.4515 (13) | researchgate.net |

| c (Å) | 20.802 (2) | researchgate.net |

| V (ų) | 1200.02 (19) | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature (K) | 200 | researchgate.net |

Electronic Circular Dichroism (ECD) for Chiral Molecule Characterization

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is particularly valuable for determining the absolute configuration and studying the conformational properties of chiral compounds in solution. researchgate.netnist.gov

The ECD spectrum, which plots the difference in molar absorptivity (Δε) against wavelength, is highly sensitive to the spatial arrangement of atoms around the chromophores in a molecule. For dihydropyranone compounds, the α,β-unsaturated lactone moiety acts as a chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the chiral centers.

In a study of cytotoxic 6-heptyl-5,6-dihydro-2H-pyran-2-ones isolated from Hyptis species, ECD spectroscopy, in conjunction with quantum mechanical calculations, was instrumental in establishing the absolute configurations of these natural products. researchgate.net By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for different possible stereoisomers, the correct absolute configuration could be confidently assigned. This approach is a powerful tool, especially when X-ray quality crystals are not available. researchgate.net

Optical Rotation Measurements in Enantiomeric Purity Assessment

Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound. wikipedia.org This property, measured using a polarimeter, is a fundamental characteristic of chiral molecules and is expressed as the specific rotation [α]. The magnitude and sign (dextrorotatory (+) or levorotatory (-)) of the specific rotation are dependent on the compound's structure, the solvent, the temperature, and the wavelength of the light used. wikipedia.orgmasterorganicchemistry.com

For a chiral dihydropyranone like this compound, the enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. A racemic mixture (a 50:50 mixture of both enantiomers) will be optically inactive. Therefore, optical rotation measurements are a direct way to assess the enantiomeric purity or enantiomeric excess (ee) of a sample.

The enantiomeric excess can be calculated using the following formula:

ee (%) = (observed specific rotation / specific rotation of the pure enantiomer) x 100

Computational and Theoretical Investigations of 6 Propyl 5,6 Dihydro 2h Pyran 2 One

Quantum Chemical Calculations for Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and conformational landscape of molecules like 6-propyl-5,6-dihydro-2H-pyran-2-one. These methods provide a detailed picture of the molecule's electronic structure, which governs its physical and chemical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict and understand the global and local reactivity properties of various molecules, including 2H-pyran-2-one analogues. mdpi.com For these types of compounds, DFT calculations are employed for geometrical optimizations, followed by vibrational analysis to confirm that a true ground state has been reached. mdpi.com In such analyses, the absence of imaginary frequencies indicates a stable equilibrium geometry.

Properties such as the molecular electrostatic potential (MEP) and average local ionization energy (ALIE) can be calculated at the same level of theory to provide insights into the molecule's reactivity. mdpi.com For instance, in a study on highly functionalized spirocyclic ketals derived from 2H-pyran-2-ones, DFT calculations with the B3LYP functional and 6-31G(d,p) basis set were used for geometrical optimizations. mdpi.com The MEP maps generated from these calculations help in identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies applied to its analogues provide a clear framework for how such investigations would be conducted. The computational analysis would involve optimizing the geometry to find the most stable conformation of the pyranone ring and the propyl side chain. This would be followed by the calculation of electronic properties to predict its reactivity.

Ab Initio Methods (e.g., G4, G4(MP2))

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. High-level ab initio methods, such as the Gaussian-4 (G4) and G4(MP2) theories, are known for their high accuracy in predicting thermochemical properties like enthalpies of formation and reaction energies. nii.ac.jpresearchgate.net These composite methods combine calculations at different levels of theory and with different basis sets to approximate a high-level calculation with a large basis set at a more manageable computational cost. nii.ac.jpresearchgate.net

For example, G4(MP2) theory has been shown to consistently achieve chemical accuracy for structural isomerization energies in conjugated, aromatic, and cage systems. nii.ac.jp The methodology involves combining CCSD(T) and Møller–Plesset (MP) perturbation theory calculations. nii.ac.jp While these methods have been extensively tested on various classes of molecules, including fullerenes, their specific application to this compound is not readily found in the literature. nii.ac.jpresearchgate.net However, their application to this molecule would provide highly accurate data on its thermodynamic stability and the energetics of its various conformations. A theoretical investigation into α-lactone formation from α-halocarboxylates utilized ab initio MO calculations at the HF/6-31 and MP2/6-311 levels to determine the structures and energetics of species along the reaction pathway. rsc.org

Mechanistic Pathway Elucidation through Transition State Theory (TST)

Transition State Theory (TST) is a fundamental theory in chemical kinetics that is used to calculate the rates of chemical reactions. It assumes a quasi-equilibrium between the reactants and the activated complex (the transition state). nih.gov In conjunction with quantum chemical calculations, TST is a powerful tool for elucidating the detailed mechanisms of chemical reactions.

For lactone derivatives, DFT combined with TST can be employed to understand the exact mechanism of reactions such as ring-opening. nih.gov This involves locating the transition state structure on the potential energy surface that connects the reactant and the product. The energy of this transition state, known as the activation energy, is a key determinant of the reaction rate. A recent study presented a fully automatic computational platform for designing five- and six-membered ring lactones by optimizing the ring-opening reaction rate, using DFT and TST to elucidate the reaction mechanism. nih.gov

While a specific TST analysis for this compound is not available, the methodology is well-established. Such a study would involve mapping the potential energy surface for reactions of interest, such as hydrolysis, oxidation, or decarboxylation, to identify the lowest energy pathway and calculate the corresponding reaction rates.

Thermodynamic and Kinetic Studies of Reactions (e.g., Ring-Opening, Decarboxylation)

The thermodynamic and kinetic aspects of reactions involving this compound are crucial for understanding its stability and reactivity under various conditions.

Ring-Opening: The ring-opening of lactones is a fundamental reaction. Computational studies on other lactones have shown that the reaction mechanism can be elucidated using DFT and TST. nih.gov These studies can determine the activation energy and reaction rate, providing a quantitative measure of the lactone's stability towards ring-opening.

Decarboxylation: The thermal decarboxylation of β-lactones (2-oxetanones) is a well-established method for the stereospecific synthesis of olefins and is an interesting case from a mechanistic standpoint. researchgate.net Mechanistic studies on the ketonic decarboxylation of carboxylic acids have been performed using solid catalysts, where the reaction is favored at higher temperatures. mdpi.com Such studies often involve identifying the activation energy, which for the ketonic decarboxylation of hexanoic acid was found to be 132 kJ·mol⁻¹. mdpi.com While this compound is a δ-lactone, understanding the principles of decarboxylation in related systems is informative.

A comprehensive thermodynamic and kinetic study of this compound would involve calculating the free energy changes (ΔG), enthalpy changes (ΔH), and entropy changes (ΔS) for its key reactions, as well as determining the rate constants and activation energies.

Machine Learning Approaches for Property and Reactivity Prediction in Lactone Derivatives

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and reaction outcomes, often with significantly reduced computational cost compared to traditional quantum chemical methods. nih.govnih.govnips.ccacs.orgnih.govresearchgate.netyoutube.com

For lactone derivatives, ML models can be trained on datasets generated from DFT calculations to predict properties like reaction rates for ring-opening. nih.gov A recent study developed a fully automatic computational platform that uses ML to optimize the ring-opening reaction rate of lactones. nih.gov By identifying simple descriptors that correlate with the reaction rate, computationally expensive transition state calculations can be bypassed. nih.gov This approach allows for the exploration of a large chemical space with minimal computational effort. nih.gov

ML strategies are also being developed to operate in low-data situations, which is often the case in the development of new reactions. nih.gov Transfer learning and active learning are two such strategies that can promote the use of ML for real-world challenges in organic synthesis. nih.gov While specific ML models for this compound have not been reported, the existing frameworks for other lactones and organic molecules demonstrate the potential of these methods for predicting its properties and reactivity.

Molecular Docking and Interaction Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtubitak.gov.trnanobioletters.commdpi.com It is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a biological target, such as a protein or enzyme.

A study on the cytotoxic 6-heptyl-5,6-dihydro-2H-pyran-2-ones, which are close structural analogues of this compound, used molecular docking to investigate their interaction with α-tubulin. researchgate.net The results indicated a high affinity for the pironetin-binding site of α-tubulin, suggesting a possible mechanism for their cytotoxic potential. researchgate.net This highlights the potential for this compound to interact with biological targets.

Furthermore, it has been suggested that this compound may inhibit the enzyme carbonic anhydrase. Molecular docking studies could be employed to validate this hypothesis by simulating the binding of the compound to the active site of the enzyme and calculating the binding energy.

The general workflow for such a study would involve obtaining the 3D structure of the target protein, preparing the ligand (this compound), performing the docking simulation using software like AutoDock Vina, and analyzing the resulting binding poses and energies. nanobioletters.com

Computational Modeling of Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase)

Computational and theoretical investigations play a crucial role in elucidating the mechanisms by which small molecules, such as this compound, interact with and inhibit enzymes. While specific computational modeling studies detailing the inhibition of carbonic anhydrase by this compound are not extensively available in the public domain, the principles of such investigations can be described based on studies of related compounds and enzyme classes. It has been reported that this compound inhibits the enzyme carbonic anhydrase, which is involved in various physiological processes. mdpi.com The structural characteristics of the compound allow it to bind to the active site of the enzyme, leading to the inhibition of its activity. mdpi.com

Computational approaches like molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations are instrumental in predicting and analyzing the binding modes, interaction energies, and conformational changes that occur upon the formation of an enzyme-inhibitor complex.

Molecular Docking: This technique would be employed to predict the preferred binding orientation of this compound within the active site of carbonic anhydrase. The active site of carbonic anhydrase isoforms typically contains a zinc ion coordinated by histidine residues, which is crucial for its catalytic activity. A docking study would assess how the lactone ring and the propyl substituent of the inhibitor interact with the amino acid residues and the zinc ion in the active site. The results are often scored based on the predicted binding affinity, providing an initial assessment of the inhibitory potential.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic stability of the predicted enzyme-inhibitor complex over time. These simulations provide insights into the conformational changes in both the ligand and the enzyme upon binding and can help refine the binding mode predicted by docking. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be analyzed to understand the stability and flexibility of the complex.

Quantum Mechanics (QM) and Hybrid QM/MM Methods: For a more detailed understanding of the electronic interactions, such as charge transfer and bond formation/breaking, QM methods like Density Functional Theory (DFT) can be applied. Given the size of an enzyme system, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is often utilized. In this method, the active site, including the inhibitor and key residues, is treated with a high level of QM theory, while the rest of the protein is treated with a more computationally efficient MM force field. This would be particularly important for understanding the interaction with the zinc ion in carbonic anhydrase.

While specific data for this compound is not available, the table below illustrates the type of data that would be generated from such computational studies, using hypothetical values for demonstration purposes.

Table 1: Hypothetical Computational Data for the Interaction of this compound with Carbonic Anhydrase II

| Computational Method | Parameter | Hypothetical Value | Interpretation |

| Molecular Docking | Binding Energy (kcal/mol) | -7.5 | Indicates a favorable binding interaction with the enzyme's active site. |

| Key Interacting Residues | His94, His96, His119, Thr199 | Suggests specific amino acids involved in stabilizing the inhibitor within the active site. | |

| Molecular Dynamics | Average RMSD of Ligand (Å) | 1.2 | Indicates the stability of the ligand's binding pose over the simulation time. |

| Hydrogen Bonds Formed | 2 | Quantifies a key type of interaction contributing to binding affinity. | |

| QM/MM | Interaction Energy (kJ/mol) | -150 | Provides a more accurate measure of the strength of the interaction at the quantum level. |

| Charge Transfer (e) | 0.2 | Suggests the extent of electronic interaction between the inhibitor and the enzyme's zinc ion. |

It is important to reiterate that the values presented in Table 1 are purely illustrative and not based on published experimental or computational results for this compound. Detailed computational investigations would be necessary to generate factual data and to fully understand the molecular basis of its inhibitory activity against carbonic anhydrase.

Biological Activity and Mechanistic Insights in Vitro and Biochemical Research

In Vitro Antimicrobial Research

Studies have revealed that 6-Propyl-5,6-dihydro-2H-pyran-2-one exhibits antimicrobial properties, demonstrating activity against both bacteria and fungi.

Assessment of Antibacterial Activity

Research into the antibacterial effects of this compound has shown its potential to inhibit the growth of various bacterial strains. The effectiveness of related 2H-pyran-3(6H)-one derivatives has been linked to the presence of an α,β-unsaturated ketone system, which is considered essential for their activity. The size and nature of substituents at different positions on the pyran ring also play a crucial role in determining the antibacterial potency. For instance, bulkier substituents at the C-2 position have been associated with greater activity against Gram-positive bacteria. nih.gov

Investigations into Antifungal Activity

The antifungal properties of this compound and related compounds have been a significant area of investigation. A structurally similar compound, 6-pentyl-2H-pyran-2-one (6PP), has demonstrated a broad range of antifungal activity against various plant pathogenic fungi. mdpi.com Studies on 6PP have shown that it can inhibit the mycelial growth of pathogens like Macrophomina phaseolina, Rhizoctonia solani, and Fusarium oxysporum. researchgate.net The proposed mechanism for its antifungal action involves the TOR (Target of Rapamycin) pathway, a key regulator of cell growth and proliferation in fungi. mdpi.comnih.gov Research on a potent natural antifungal compound, (6S)-5,6,dihydro-6-[(2R)-2-hydroxy-6-phenyl hexyl]-2H-pyran-2-one, further highlights the potential of the dihydropyranone scaffold in developing new antifungal agents. nih.gov

Potential Anticancer Properties: In Vitro Cell Line Studies and Molecular Targets

Emerging research suggests that this compound and its analogs may possess anticancer properties. The core structure of 5,6-dihydro-2H-pyran-2-one is found in various natural products with biological activity. nih.gov Molecular targeted therapies are a cornerstone of modern cancer treatment, focusing on specific molecules involved in cancer cell growth and survival. nih.gov

In vitro studies on related dihydropyranone derivatives have shown cytotoxic effects against cancer cell lines. For example, (R)-Goniothalamin, a styryl lactone with a similar structural backbone, exhibits selective cytotoxicity. nih.gov Replacing the styryl substituent with other groups, such as 2-naphthyl, has led to new analogs with slightly better cytotoxicity against PC-3 and MCF-7 cancer cell lines. nih.gov This suggests that modifications to the substituent at the 6-position of the dihydropyranone ring can influence the compound's anti-proliferative activity.

Enzyme Inhibition Studies and Elucidation of Molecular Pathways (e.g., Carbonic Anhydrase)

This compound has been reported to inhibit the enzyme carbonic anhydrase. Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, including pH regulation and gas exchange. nih.gov The inhibition of these enzymes can have therapeutic effects in various diseases. nih.gov The mechanism of inhibition by this compound is believed to involve the binding of the compound to the active site of the carbonic anhydrase enzyme. The structural features of the pyranone ring and its substituents are likely key to this interaction.

Biotransformation Processes of Dihydropyranones

Dihydropyranones can undergo biotransformation by microorganisms, leading to the formation of new metabolites with potentially altered biological activities.

Microbial Hydroxylation and Epoxidation Studies

Fungi have been shown to be capable of transforming dihydropyranone compounds. For instance, various fungal isolates, including those from the genera Penicillium, Sclerotinia, and Fusarium, can metabolize the related compound 6-n-pentyl-2H-pyran-2-one. nih.gov This biotransformation often results in monohydroxylated products and, in some cases, further oxidation to carboxylic acids. nih.gov Microbial hydroxylation is a common reaction in the metabolism of various compounds and can significantly impact their biological properties. researchgate.net

Furthermore, microbial systems, such as the fungi Aspergillus niger and Beauveria sulfurescens, are known to possess epoxide hydrolases, enzymes that can catalyze the hydrolysis of epoxides. nih.gov While direct studies on the epoxidation of this compound are not extensively detailed, the potential for microbial epoxidation exists, as microorganisms are known to perform this type of reaction on various substrates. nih.gov

Structure-Activity Relationship (SAR) Studies for Dihydropyranone Derivatives

The 5,6-dihydro-2H-pyran-2-one scaffold is a key structural motif found in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. osi.lv Structure-activity relationship (SAR) studies on derivatives of this core structure have provided valuable insights into the structural requirements for their biological functions. These studies typically involve the systematic modification of different parts of the dihydropyranone ring and its substituents to understand how these changes influence potency and selectivity.

Key positions on the 5,6-dihydro-2H-pyran-2-one ring that are often targeted for modification in SAR studies include the C4, C5, and C6 positions. The nature of the substituent at the C6 position, in particular, has been shown to be a significant determinant of biological activity.

Research into the antileishmanial activity of pyranone derivatives has revealed important SAR insights. lookchem.com For instance, in a study of 5,6-disubstituted pyranone analogs, the nature of the substituent at the C6 position was found to be critical. While both electron-withdrawing and electron-donating groups on a phenyl ring at C6 led to a decrease in activity compared to an unsubstituted phenyl group, replacing the phenyl ring with a thienyl group resulted in a notable increase in inhibitory activity against Leishmania parasites. lookchem.com Furthermore, constraining the rotational freedom of the C5-C6 bond by incorporating the pyranone into a fused ring system, such as in indeno[1,2-b]pyran-2(5H)-one, diminished the antileishmanial effect, highlighting the importance of the flexibility of the dihydropyranone ring system for this particular activity. lookchem.com

In the context of anticancer activity, SAR studies on dihydropyranopyran derivatives have demonstrated the impact of substitutions on a C4-phenyl ring. nih.gov The introduction of electron-withdrawing groups, such as 4-NO2 and 4-Cl, as well as electron-donating groups like 3,4,5-(OCH3)3, on the phenyl ring at the C4 position of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives resulted in potent anti-proliferative activity against human cancer cell lines. nih.gov

The following interactive data tables summarize the SAR findings from various studies on dihydropyranone derivatives, illustrating the effect of different substituents on their biological activity.

Antileishmanial Activity of C6-Substituted Pyranone Derivatives

| Compound | C6-Substituent | Relative Activity |

|---|---|---|

| 5a | Unsubstituted Phenyl | High |

| 5b | Chloro-substituted Phenyl | Reduced |

| 5c | Bromo-substituted Phenyl | Reduced |

| 5d | Methyl-substituted Phenyl | Reduced |

| 5e | Methoxy-substituted Phenyl | Reduced |

| 5g | Thienyl | High |

Antiproliferative Activity of C4-Substituted Dihydropyranopyran Derivatives

| Compound | C4-Phenyl Ring Substitution | Cell Line | IC50 (µM) |

|---|---|---|---|

| 4g | 4-NO2 | SW-480 | 34.6 |

| MCF-7 | 42.6 | ||

| 4i | 4-Cl | SW-480 | 35.9 |

| MCF-7 | 34.2 | ||

| 4j | 3,4,5-(OCH3)3 | SW-480 | 38.6 |

| MCF-7 | 26.6 |

6 Propyl 5,6 Dihydro 2h Pyran 2 One As a Chiral Building Block in Organic Synthesis

Applications in Natural Product Synthesis

The 5,6-dihydropyran-2-one core is a structural motif present in numerous natural products, making it a key intermediate in their total synthesis. osi.lvmdpi.com While specific examples detailing the direct use of 6-propyl-5,6-dihydro-2H-pyran-2-one in the synthesis of a named natural product are not prevalent in the reviewed literature, the application of similar dihydropyranone structures is well-documented. For instance, the enantioselective synthesis of (R)-rugulactone, a natural product with interesting anticancer properties, highlights the utility of this class of compounds. osi.lv The general strategies employed for these syntheses are applicable to the propyl-substituted variant.

The synthesis of these natural products often relies on the stereocenter at the C6 position of the dihydropyranone ring, which can be established through methods like asymmetric Mukaiyama aldol (B89426) reactions. This key stereocenter then guides the stereochemistry of subsequent reactions in the synthetic sequence.

Table 1: Examples of Natural Product Classes Containing the Dihydropyranone Moiety

| Natural Product Class | Structural Feature | Potential Synthetic Precursor |

| Macrolide Antibiotics | Often contain saturated or unsaturated lactone rings | Dihydropyranones can serve as precursors to segments of the macrocycle. |

| Polyketides | Characterized by repeating ketide units | The dihydropyranone structure can be derived from polyketide precursors or used to construct portions of the polyketide chain. |

| Pheromones | Various structures, some containing lactone moieties | Simple substituted dihydropyranones can be key intermediates in the synthesis of insect pheromones. |

Utility in the Construction of Complex Heterocyclic Compounds

Pyran-2-one derivatives are powerful building blocks for the synthesis of a wide array of heterocyclic compounds. imist.maimist.maresearchgate.net The reactivity of the dihydropyranone core allows for its transformation into various other heterocyclic systems through several reaction pathways. imist.maresearchgate.net

The electrophilic sites at carbons 2, 4, and 6, and the nucleophilic center at carbon 5, allow for reactions that can either preserve the pyran ring or use it as a synthon for other heterocycles. imist.maimist.ma Reactions with various nucleophiles can lead to the formation of fused or linked five, six, or seven-membered rings. imist.maimist.ma

One common strategy involves the reaction of the dihydropyranone with nitrogen-containing nucleophiles. For instance, reactions with hydrazines can lead to the formation of pyrazole-containing structures, while reactions with other amines can yield pyridones. imist.maimist.maresearchgate.net These transformations often proceed through a ring-opening of the pyran-2-one, followed by an intramolecular cyclization to form the new heterocyclic ring. imist.maresearchgate.net

Table 2: Heterocyclic Systems Derived from Pyran-2-one Scaffolds

| Reagent | Resulting Heterocycle | Reaction Type | Reference |

| Hydrazines | Pyrazole, Pyrazolopyranone | Condensation, Ring-opening, Cyclization | imist.maimist.maresearchgate.net |

| Amines | Pyridone, Dihydropyridine | Ring-opening, Rearrangement | imist.maresearchgate.net |

| Hydroxylamine (B1172632) | Isoxazole | Ring-opening, Cyclization | imist.maresearchgate.net |

| o-Phenylenediamine | Benzodiazepine | Condensation, Cyclization | imist.maresearchgate.net |

The fusion of the dihydropyranone with other rings, such as a pyrrolidone, can create novel bicyclic structures with potential pharmacological applications. nih.gov This approach combines two important pharmacophores into a single molecule, offering a unique structural motif for drug discovery. nih.gov

Development of Novel Synthetic Reagents and Methodologies Utilizing the Dihydropyranone Core Structure

The dihydropyranone core, including that of this compound, serves as a platform for the development of new synthetic methods. organic-chemistry.org Recent advancements have focused on efficient and enantioselective preparations of these core structures, which in turn facilitates their use in further synthetic applications. nih.govorganic-chemistry.org

N-Heterocyclic carbene (NHC) organocatalysis has emerged as a powerful tool for the synthesis of dihydropyranones. nih.govorganic-chemistry.org These methods often allow for the construction of the dihydropyranone ring with high levels of stereocontrol. The development of these catalytic systems expands the accessibility and utility of chiral dihydropyranones like the 6-propyl derivative as building blocks.

Furthermore, the dihydropyranone structure itself can be a starting point for developing new reagents. The functional groups present on the ring can be modified to introduce new reactivity. For example, the double bond can be functionalized through various addition reactions, and the lactone can be opened to reveal a hydroxy acid, which can then be used in a variety of other transformations. The development of such methodologies enriches the toolbox of synthetic chemists, allowing for the creation of complex molecular architectures from a relatively simple starting material.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.